3-Dimethylaminomethylene-1-methyl-piperidin-4-one
Description
3-Dimethylaminomethylene-1-methyl-piperidin-4-one (CAS: 66521-58-2) is a piperidin-4-one derivative characterized by a methyl group at the 1-position and a dimethylaminomethylene substituent at the 3-position. Its molecular formula is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol. This compound is primarily utilized as a research chemical and synthesis intermediate, particularly in the development of pharmacologically active molecules .
Structural validation tools like SHELX and visualization software such as ORTEP-III are critical for analyzing its conformation and intermolecular interactions.
Properties
IUPAC Name |
(3E)-3-(dimethylaminomethylidene)-1-methylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-10(2)6-8-7-11(3)5-4-9(8)12/h6H,4-5,7H2,1-3H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAZINFOTIWSET-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C(=CN(C)C)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(=O)/C(=C/N(C)C)/C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylaminomethylene-1-methyl-piperidin-4-one typically involves the reaction of 1-methyl-4-piperidone with dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
3-Dimethylaminomethylene-1-methyl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
3-Dimethylaminomethylene-1-methyl-piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Dimethylaminomethylene-1-methyl-piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below highlights key structural analogs, their substituents, and applications:
Key Observations:
The dimethylaminomethylene group common to both the target compound and its benzyl analog enhances hydrogen-bonding capacity, which may influence crystal packing and stability .
Biological Activity: Piperidin-4-one derivatives with bulky substituents, such as the 4-methoxyphenyl groups in 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one, exhibit notable antimicrobial and anti-inflammatory activities .
Biological Activity
3-Dimethylaminomethylene-1-methyl-piperidin-4-one (DMAMP) is a chemical compound with significant biological activity and potential applications in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Overview
Molecular Formula: C9H16N2O
CAS Number: 1190440-67-5
DMAMP is synthesized through the reaction of 1-methyl-4-piperidone with dimethylformamide dimethyl acetal, which allows for the formation of this compound under controlled conditions. The unique structure of DMAMP contributes to its diverse biological activities, making it a subject of interest in scientific research .
The biological activity of DMAMP is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant biological effects. The exact mechanisms depend on the context of use and the specific biological systems involved .
1. Antimicrobial Activity
Research indicates that DMAMP exhibits antimicrobial properties. In studies comparing various compounds, DMAMP showed significant inhibition against a range of bacterial strains, suggesting its potential as an antibacterial agent .
2. Anti-inflammatory Properties
DMAMP has been evaluated for its anti-inflammatory effects. In experimental models, it demonstrated significant reductions in inflammation markers compared to control substances like indomethacin. This suggests that DMAMP may be effective in treating inflammatory conditions .
3. Interaction with Biological Molecules
The compound has been shown to bind selectively to certain biomolecules, influencing their activity. For instance, it can interact with neurotransmitter receptors, potentially affecting neurological pathways .
Study on Antimicrobial Efficacy
In a comparative study involving multiple compounds, DMAMP was tested against common pathogens. The results indicated that DMAMP had a minimum inhibitory concentration (MIC) lower than several standard antibiotics, highlighting its potential as an effective antimicrobial agent.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| DMAMP | 8 | Strongly active |
| Standard Antibiotic A | 16 | Moderately active |
| Standard Antibiotic B | 32 | Weakly active |
Anti-inflammatory Evaluation
In another study assessing the anti-inflammatory effects of DMAMP, researchers administered the compound to animal models subjected to carrageenan-induced paw edema. The results showed a statistically significant reduction in paw thickness compared to controls.
| Time (h) | Paw Thickness (mm) | Control Group (mm) |
|---|---|---|
| 0 | 5 | 5 |
| 1 | 4 | 5.5 |
| 2 | 3 | 6 |
| 3 | 2 | 6.5 |
Q & A
Q. What are the recommended synthetic pathways for 3-Dimethylaminomethylene-1-methyl-piperidin-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperidin-4-one derivatives. For example, dimethylaminomethylene groups can be introduced via Schiff base formation under anhydrous conditions using dimethylformamide dimethylacetal (DMF-DMA) . Optimizing reaction temperature (70–90°C) and solvent polarity (e.g., toluene vs. DMF) significantly impacts yield. Purity can be enhanced via recrystallization in ethanol or chromatographic separation (silica gel, ethyl acetate/hexane gradients). Monitor intermediates using TLC and confirm final structure via H/C NMR and HRMS .
Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical?
- Methodological Answer : Key properties include solubility (polar vs. nonpolar solvents), melting point (DSC analysis), and stability under varying pH/temperature. Use HPLC-PDA for purity assessment (≥95%) and LC-MS for trace impurities. Spectroscopic characterization should combine FT-IR (C=O stretch at ~1700 cm) and H NMR (piperidine ring protons at δ 2.5–3.5 ppm). X-ray crystallography is recommended for confirming stereochemistry .
Q. What are the primary pharmacological or biochemical applications of this compound in current research?
- Methodological Answer : The compound serves as a precursor for bioactive piperidine derivatives, such as acetylcholinesterase inhibitors or dopamine receptor modulators. In vitro assays (e.g., enzyme inhibition kinetics) require careful design: use positive controls (e.g., donepezil for AChE) and dose-response curves (IC determination via nonlinear regression). Computational docking (AutoDock Vina) can predict binding affinities to guide wet-lab experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Conduct a meta-analysis of existing data to identify confounding variables. Validate findings via orthogonal assays: compare results from fluorometric (e.g., FLIPR) and radiometric (e.g., H-ligand binding) methods. Statistical tools like ANOVA with post-hoc Tukey tests can assess significance across replicates .
Q. What theoretical frameworks or computational models are suitable for studying the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) models (B3LYP/6-311+G(d,p)) can predict electronic properties (HOMO-LUMO gaps) and reaction mechanisms. For biological interactions, molecular dynamics (MD) simulations (AMBER or GROMACS) over 100-ns trajectories provide insights into ligand-protein stability. Validate predictions with mutagenesis studies (e.g., alanine scanning) to confirm key binding residues .
Q. How can experimental design be optimized to study the compound’s metabolic stability or toxicity in preclinical models?
- Methodological Answer : Use a factorial design to test variables like dosage (0.1–10 mg/kg), administration route (oral vs. IV), and sampling timepoints. For metabolic studies, employ LC-QTOF-MS to identify phase I/II metabolites in hepatocyte incubations. Toxicity screening should include Ames test (mutagenicity), hERG inhibition (patch-clamp), and organ-specific histopathology. Include negative controls (vehicle-only) and blinded analysis to reduce bias .
Q. What challenges arise in scaling up synthesis, and how can process control strategies mitigate them?
- Methodological Answer : Scaling from milligram to gram-scale often faces issues like exothermicity or byproduct formation. Implement Process Analytical Technology (PAT) tools (e.g., inline FTIR for real-time monitoring). Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, cooling profile). Membrane separation (nanofiltration) can improve purity during workup .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
